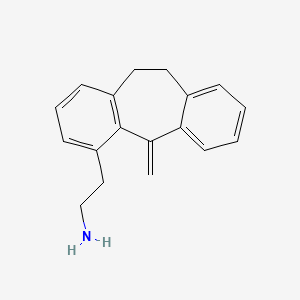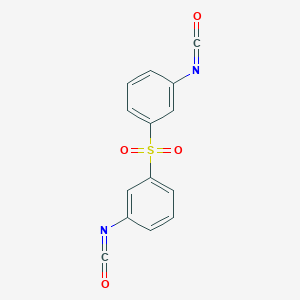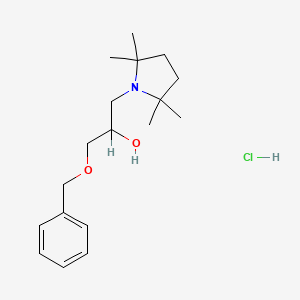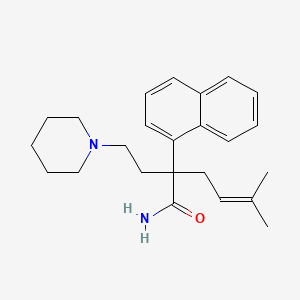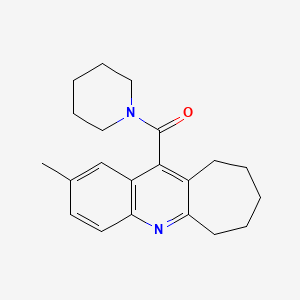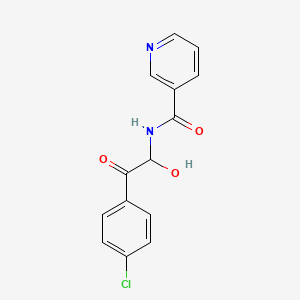
4-Chlorophenylglyoxal nicotinamido-hemiacetal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chlorophenylglyoxal nicotinamido-hemiacetal is a complex organic compound that features both aromatic and heterocyclic components. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the hemiacetal functional group, along with the nicotinamido moiety, makes it a unique candidate for studying chemical reactivity and biological interactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-chlorophenylglyoxal nicotinamido-hemiacetal typically involves multiple steps:
Formation of 4-Chlorophenylglyoxal: This can be achieved by the oxidation of 4-chlorobenzaldehyde using an oxidizing agent such as potassium permanganate or chromium trioxide.
Nicotinamide Addition: The glyoxal intermediate is then reacted with nicotinamide under acidic conditions to form the hemiacetal. This step often requires a catalyst, such as hydrochloric acid, to facilitate the nucleophilic addition of nicotinamide to the glyoxal.
Industrial Production Methods: While specific industrial methods for producing this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hemiacetal group, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group within the hemiacetal, potentially converting it to an alcohol.
Substitution: The aromatic chlorine can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, under basic or acidic conditions.
Major Products:
Oxidation Products: Carboxylic acids, aldehydes.
Reduction Products: Alcohols.
Substitution Products: Amino or thiol-substituted aromatic compounds.
Applications De Recherche Scientifique
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic pathways.
Biology: Investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 4-chlorophenylglyoxal nicotinamido-hemiacetal involves its interaction with various molecular targets:
Molecular Targets: Enzymes, receptors, and other proteins that can interact with the nicotinamido moiety.
Pathways Involved: The compound may influence redox reactions, signal transduction pathways, and metabolic processes through its ability to form reactive intermediates and bind to specific sites on target molecules.
Comparaison Avec Des Composés Similaires
4-Chlorobenzaldehyde: Shares the aromatic chlorine but lacks the glyoxal and nicotinamido groups.
Nicotinamide: Contains the nicotinamido moiety but lacks the aromatic and hemiacetal components.
Phenylglyoxal: Contains the glyoxal group but lacks the chlorine and nicotinamido groups.
Uniqueness: 4-Chlorophenylglyoxal nicotinamido-hemiacetal is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the aromatic chlorine and the nicotinamido-hemiacetal structure allows for diverse interactions and applications that are not possible with simpler analogs.
Propriétés
Numéro CAS |
42069-27-2 |
|---|---|
Formule moléculaire |
C14H11ClN2O3 |
Poids moléculaire |
290.70 g/mol |
Nom IUPAC |
N-[2-(4-chlorophenyl)-1-hydroxy-2-oxoethyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C14H11ClN2O3/c15-11-5-3-9(4-6-11)12(18)14(20)17-13(19)10-2-1-7-16-8-10/h1-8,14,20H,(H,17,19) |
Clé InChI |
OBYBRTPQAJQHLT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CN=C1)C(=O)NC(C(=O)C2=CC=C(C=C2)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[4-(Pentyloxy)phenyl]-2-phenylpyrimidine](/img/structure/B14666109.png)
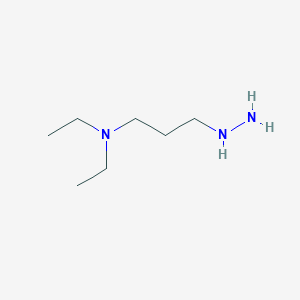
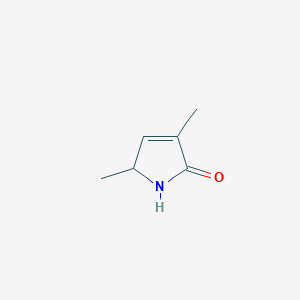
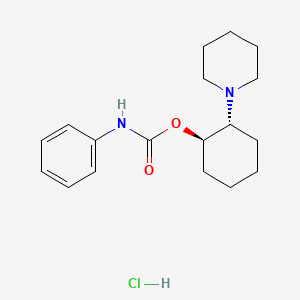
![Pyrano[3,4-b]indole-1-acetic acid, 8-chloro-1-ethyl-1,3,4,9-tetrahydro-](/img/structure/B14666127.png)
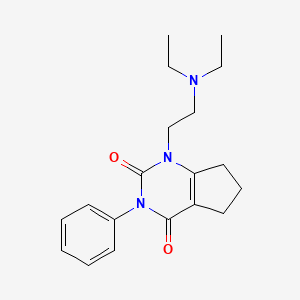
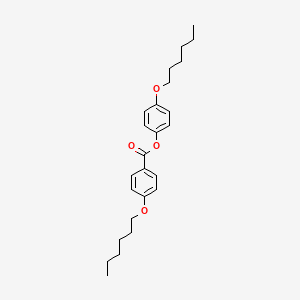
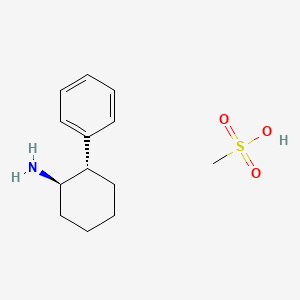
![5-Hydroxy-6,9-dimethyl-2,3-dihydro-1H-pyrrolo[1,2-a]indole-7,8-dione](/img/structure/B14666151.png)
